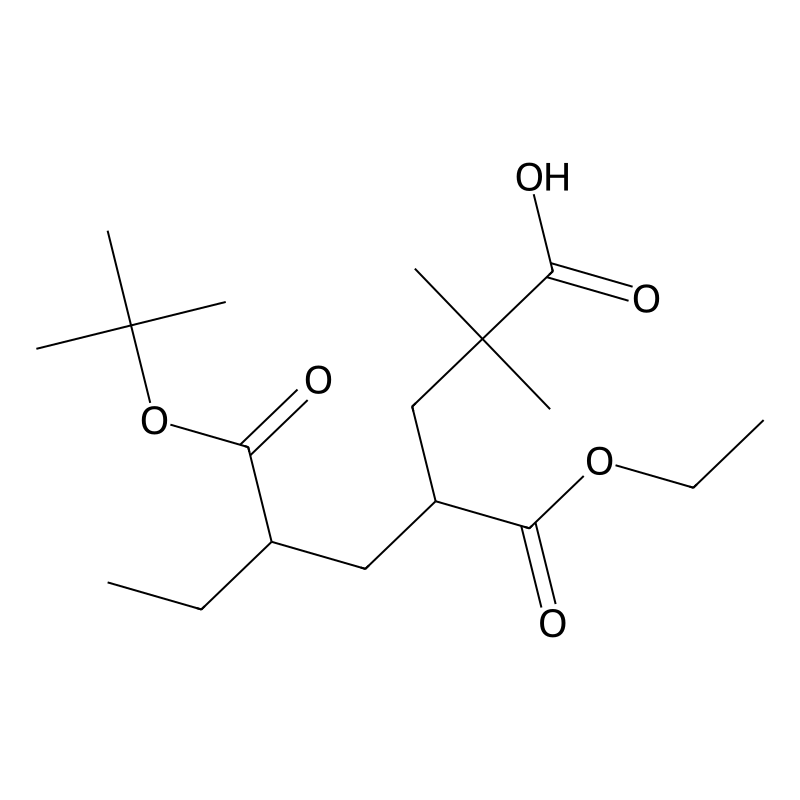4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid is a complex organic compound characterized by the molecular formula and a molecular weight of 344.44 g/mol. This compound features multiple functional groups, including ethoxycarbonyl and oxycarbonyl moieties, which contribute to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and pharmaceuticals .
- Esterification: Reacting with alcohols to form esters.
- Hydrolysis: Breaking down in the presence of water to yield the corresponding acids and alcohols.
- Decarboxylation: Loss of carbon dioxide under certain conditions, leading to the formation of simpler compounds.
These reactions are significant for modifying the compound's structure for various applications in medicinal chemistry and materials science.
The synthesis of 4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid typically involves multi-step organic reactions. Common methods include:
- Starting Material Preparation: Utilizing readily available precursors such as octanoic acid derivatives.
- Functional Group Modification: Employing techniques like acylation and alkylation to introduce ethoxycarbonyl and oxycarbonyl groups.
- Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
The precise synthetic route can vary based on desired yield and purity levels .
4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid has potential applications in various fields:
- Pharmaceuticals: As a building block for drug synthesis or as an active pharmaceutical ingredient due to its biological properties.
- Polymer Chemistry: Used in the production of polymers and copolymers for coatings or adhesives due to its functional versatility.
- Agricultural Chemicals: Possible use in agrochemicals for pest control or as growth regulators.
These applications highlight its importance in both industrial and research settings.
Interaction studies involving 4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid focus on its behavior in biological systems and with other chemical entities. Investigations may include:
- Drug Interaction Profiles: Assessing how this compound interacts with various biological targets or other drugs.
- Toxicological Assessments: Evaluating safety profiles for potential therapeutic use.
Such studies are crucial for understanding its efficacy and safety in practical applications.
Several compounds share structural characteristics with 4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylpropanoyloxyhexanoic acid | Contains a similar oxycarbonyl group | |
| 6-Hydroxyhexanoic acid | Hydroxyl group provides different reactivity | |
| Ethyl hexanoate | Simple ester structure, used in flavoring |
Uniqueness
The uniqueness of 4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid lies in its complex structure that combines multiple functional groups which can be tailored for specific reactions and applications not easily achievable by simpler analogs. Its diverse reactivity profile allows it to serve as a versatile building block in organic synthesis.







